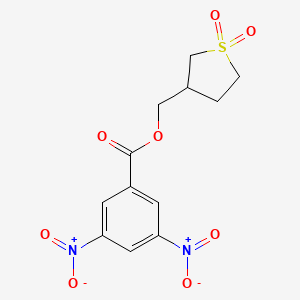
(1,1-Dioxothiolan-3-yl)methyl 3,5-dinitrobenzoate
Overview
Description
(1,1-Dioxothiolan-3-yl)methyl 3,5-dinitrobenzoate is an organic compound that features a unique combination of a dioxothiolan ring and a dinitrobenzoate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both the dioxothiolan and dinitrobenzoate groups imparts distinctive chemical properties to the molecule, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxothiolan-3-yl)methyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with (1,1-dioxothiolan-3-yl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (1,1-Dioxothiolan-3-yl)methyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be oxidized to form sulfone derivatives.
Reduction: The nitro groups on the benzoate moiety can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for the reduction of nitro groups.
Substitution: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives of the benzoate moiety.
Substitution: 3,5-dinitrobenzoic acid and (1,1-dioxothiolan-3-yl)methanol.
Scientific Research Applications
(1,1-Dioxothiolan-3-yl)methyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which (1,1-Dioxothiolan-3-yl)methyl 3,5-dinitrobenzoate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The dioxothiolan ring can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitro groups on the benzoate moiety can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
(1,1-Dioxothiolan-3-yl)methyl benzoate: Lacks the nitro groups, resulting in different reactivity and applications.
3,5-Dinitrobenzoic acid: Lacks the dioxothiolan ring, making it less versatile in chemical reactions.
(1,1-Dioxothiolan-3-yl)methyl 4-nitrobenzoate:
Uniqueness: (1,1-Dioxothiolan-3-yl)methyl 3,5-dinitrobenzoate is unique due to the presence of both the dioxothiolan ring and the two nitro groups on the benzoate moiety. This combination imparts distinctive chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)methyl 3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O8S/c15-12(22-6-8-1-2-23(20,21)7-8)9-3-10(13(16)17)5-11(4-9)14(18)19/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDJVXKTFRESFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


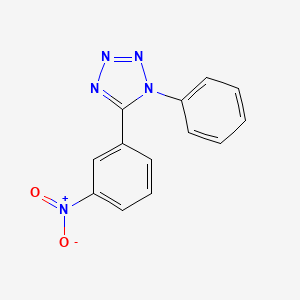
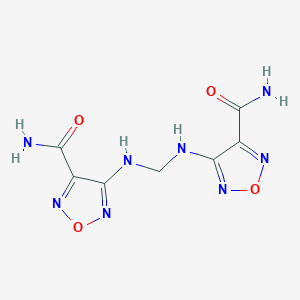
![N'-[1-(4-bromophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B3839742.png)
![1-[5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B3839743.png)

![N'-[(E)-(2-Ethoxyphenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B3839761.png)

![3-chloro-N-[(E)-1-phenylpentylideneamino]benzamide](/img/structure/B3839774.png)
![2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3839775.png)
![(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENENITRILE](/img/structure/B3839785.png)
![N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE](/img/structure/B3839789.png)
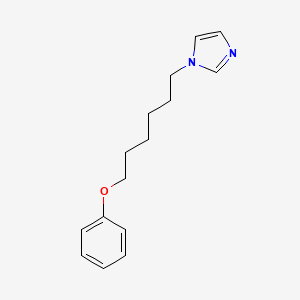
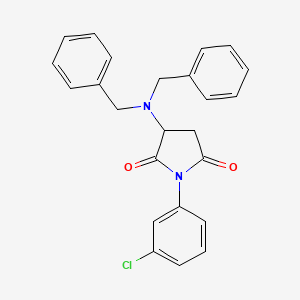
![3-amino-4,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3839812.png)
